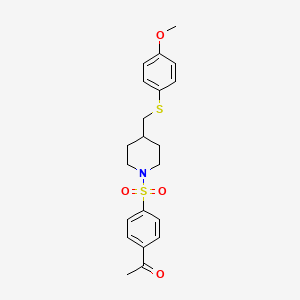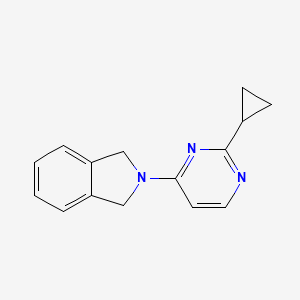
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as MTPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Mécanisme D'action
The mechanism of action of (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is not well understood, but it is believed to involve the formation of charge-transfer complexes between the compound and the surrounding environment. This results in the efficient transport of charges through the material, leading to its excellent electronic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has not been extensively studied in this context. However, it is known to be a non-toxic compound, making it a safe candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile offers several advantages for lab experiments, including its ease of synthesis, non-toxic nature, and excellent electronic properties. However, its limitations include its relatively low solubility in common solvents, which can make it difficult to work with in certain contexts.
Orientations Futures
There are several future directions for research on (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, including its use in the development of high-performance organic electronic devices, its potential applications in the field of biotechnology, and its use as a building block for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its excellent electronic properties make it a promising candidate for use in the development of high-performance electronic devices. Further research is needed to fully understand its potential and to explore its applications in other fields.
Méthodes De Synthèse
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be synthesized through a multistep reaction process, which involves the condensation of m-toluidine and p-tolylthiourea, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
(Z)-3-(3-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-8-17(9-7-14)19-13-23-20(22-19)18(12-21)11-16-5-3-4-15(2)10-16/h3-11,13H,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTBNRHKJIZEAQ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)


![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)


![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)